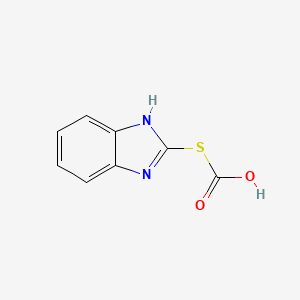

1H-benzimidazol-2-ylsulfanylformic acid

Description

Significance of Benzimidazole (B57391) Nucleus in Chemical Sciences

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in medicinal and chemical sciences. wisdomlib.orgresearchgate.net This bicyclic system is not merely a structural curiosity; it is a "privileged pharmacophore," meaning its framework is a recurring motif in a multitude of biologically active compounds. iosrphr.org Its significance stems from its ability to mimic and interact with various biological structures, leading to a broad spectrum of therapeutic activities.

The versatility of the benzimidazole scaffold allows it to serve as a foundation for drugs with diverse applications, including antiulcers, antihypertensives, antivirals, antifungals, and anticancer agents. iosrphr.org A prominent example from nature is the N-ribosyl-dimethylbenzimidazole unit, which serves as an axial ligand for cobalt in vitamin B12. jchps.com The stability of the benzimidazole ring, which is generally resistant to cleavage by concentrated acids, alkalis, and oxidation except under harsh conditions, further enhances its utility in the development of robust molecular architectures. iosrphr.org The chemical properties of benzimidazole and its derivatives, such as their solubility and reactivity, can be fine-tuned by introducing various substituents at different positions on the ring system.

Overview of Formic Acid Derivatives in Organic Chemistry

Formic acid, systematically named methanoic acid (HCOOH), is the simplest carboxylic acid. wikipedia.org Its derivatives are a fundamental class of compounds in organic chemistry, characterized by the presence of a formyl group. wikipedia.org These derivatives include esters, salts (formates), amides, and acid halides. libretexts.orglibretexts.org Formic acid and its derivatives are important intermediates in chemical synthesis. wikipedia.org For instance, formic acid can act as a source of a formyl group in formylation reactions or as a source of hydrogen in transfer hydrogenation. wikipedia.org

The reactivity of formic acid is unique among carboxylic acids; for example, it can participate in addition reactions with alkenes to form formate (B1220265) esters. wikipedia.org The nomenclature of formic acid derivatives follows standard IUPAC conventions, often replacing the "-ic acid" suffix with endings like "-oyl halide" for acid halides or "-amide" for amides. libretexts.org The physical and chemical properties of these derivatives are influenced by the nature of the group attached to the carbonyl carbon.

Scope and Research Imperatives for 1H-Benzimidazol-2-ylsulfanylformic Acid

Currently, there is a notable lack of specific, in-depth research dedicated to this compound in publicly available scientific literature. This presents a significant research gap and a compelling opportunity for investigation. The compound's structure, which combines the biologically significant benzimidazole moiety with a thioformic acid group, suggests several avenues for exploration.

The synthesis of this compound would likely involve the reaction of 2-mercaptobenzimidazole (B194830) with a suitable formic acid derivative. Research into related compounds, such as the synthesis of 3‐[(1H‐benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin derivatives, indicates the reactivity of the thiol group on the benzimidazole ring. researchgate.net

The primary research imperatives for this compound include:

Development of a reliable synthetic route: Establishing an efficient and scalable method for its synthesis is the first critical step.

Thorough characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties are essential to confirm its structure and understand its behavior.

Investigation of its potential biological activities: Given the wide range of biological activities associated with benzimidazole derivatives, screening this compound for various therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects, is a logical progression. jchps.com

Exploration of its utility in coordination chemistry: The presence of nitrogen and sulfur atoms, along with the carboxylic acid group, makes it a potential ligand for the formation of metal complexes with interesting catalytic or material properties.

The study of this compound holds the promise of uncovering a new molecule with potentially valuable applications, thereby expanding the chemical space and utility of benzimidazole-based compounds.

Data Tables

Table 1: Physicochemical Properties of Parent Compounds

| Property | Benzimidazole | Formic Acid | 2-Mercaptobenzimidazole |

| Molecular Formula | C₇H₆N₂ | CH₂O₂ | C₇H₆N₂S |

| Molar Mass | 118.14 g/mol | 46.03 g/mol | 150.20 g/mol |

| Appearance | White solid | Colorless fuming liquid | Off-white to light yellow powder |

| Melting Point | 170-172 °C | 8.4 °C | >300 °C |

| Boiling Point | >360 °C | 100.8 °C | Not available |

| Solubility | Soluble in polar solvents | Miscible with water | Sparingly soluble in water |

Table 2: Spectroscopic Data of Benzimidazole

| Spectroscopic Technique | Key Features |

| IR (Infrared) Spectroscopy | Absorption near 3107 cm⁻¹ (N-H stretch), 2850 cm⁻¹ (aryl ring), and 1690 cm⁻¹ (C-N stretch). researchgate.net |

| Mass Spectrometry | Fragmentation pathways similar to imidazoles, with sequential loss of hydrogen cyanide. researchgate.net |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Multiplet signals in the aromatic region indicating the presence of the benzimidazole aryl ring. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

387362-51-8 |

|---|---|

Molecular Formula |

C8H6N2O2S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

1H-benzimidazol-2-ylsulfanylformic acid |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)13-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) |

InChI Key |

OUNVUIGRPIYHMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 1H-Benzimidazol-2-ylsulfanylformic Acid

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The most apparent disconnection is the sulfur-carbon bond of the sulfanylformic acid moiety. This bond cleavage simplifies the target molecule into two more readily available precursors: 1H-benzimidazole-2-thiol and a synthon for a carboxylic acid group.

Further deconstruction of 1H-benzimidazole-2-thiol via the cleavage of the amide-like bonds within the imidazole (B134444) ring leads to the basic building blocks: ortho-phenylenediamine and carbon disulfide. This two-step disconnection strategy forms the basis for the most common synthetic routes to the target compound.

Classical Synthetic Routes to this compound

The classical synthesis of this compound is a multi-step process that relies on fundamental reactions in heterocyclic chemistry.

Condensation Reactions with Ortho-Phenylenediamines

The cornerstone of the synthesis is the formation of the benzimidazole (B57391) ring system. The most prevalent method for constructing the 1H-benzimidazole-2-thiol core is the condensation reaction between ortho-phenylenediamine and carbon disulfide. chemicalpapers.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a solvent like ethanol (B145695). The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the stable benzimidazole-2-thiol.

Table 1: Selected Classical Methods for the Synthesis of 1H-Benzimidazole-2-thiol

| Starting Materials | Reagents | Solvent | Conditions |

| o-Phenylenediamine (B120857), Carbon disulfide | Potassium Hydroxide | Ethanol | Reflux |

| o-Phenylenediamine, Carbon disulfide | Sodium Hydroxide | Water | Heating |

This interactive table summarizes common classical methods. Specific reaction times and yields can vary based on the literature source.

Introduction of the Sulfanylformic Acid Moiety

Direct carboxylation of the sulfur atom of 1H-benzimidazole-2-thiol is not a straightforward transformation. Therefore, an indirect, two-step approach is generally employed. This involves an initial S-alkylation followed by hydrolysis.

The first step is the reaction of 1H-benzimidazole-2-thiol with a haloacetic acid ester, such as ethyl chloroacetate (B1199739) or methyl bromoacetate. umich.edu The thiol is typically deprotonated with a base like sodium ethoxide to form the more nucleophilic thiolate, which then displaces the halide on the ester in a nucleophilic substitution reaction. umich.edu This yields an ester precursor, ethyl (1H-benzimidazol-2-yl)thioacetate.

The final step is the hydrolysis of the ester to the desired carboxylic acid. This is commonly achieved through saponification using an aqueous base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the this compound.

Multi-Step Synthesis Strategies

Formation of the Benzimidazole Core: Cyclocondensation of ortho-phenylenediamine with carbon disulfide.

S-Alkylation: Attachment of an acetate (B1210297) ester group to the sulfur atom.

Hydrolysis: Conversion of the ester to the final carboxylic acid.

This sequential approach allows for the efficient construction of the target molecule from simple starting materials.

Modern and Green Chemistry Approaches to Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These principles have been applied to the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acgpubs.orgasianpubs.org The synthesis of benzimidazole derivatives is no exception. researchgate.net

The condensation of ortho-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring can be expedited using microwave irradiation. asianpubs.org Furthermore, the S-alkylation of 2-mercaptobenzimidazoles has also been successfully performed under microwave conditions, offering a rapid and efficient route to the ester intermediate. chemicalpapers.com This modern technique presents a greener alternative by reducing energy consumption and reaction times.

Table 2: Comparison of Conventional vs. Microwave-Assisted S-Alkylation

| Method | Reaction Time | Energy Input | Typical Solvents |

| Conventional Heating | Hours | High | Ethanol, Acetone |

| Microwave Irradiation | Minutes | Lower | Minimal or no solvent |

This interactive table highlights the general advantages of microwave-assisted synthesis in this context.

Compound Names Table

| Trivial Name | IUPAC Name |

| This compound | 2-(1H-Benzimidazol-2-yl)thioacetic acid |

| 1H-benzimidazole-2-thiol | 1,3-Dihydro-2H-benzimidazole-2-thione |

| ortho-phenylenediamine | Benzene-1,2-diamine |

Catalyst-Mediated Transformations (e.g., Boric Acid, Metal Catalysis)

The synthesis of the benzimidazole core, a precursor to this compound, is frequently achieved through catalyst-mediated condensation reactions. These methods offer advantages such as higher yields, milder reaction conditions, and greater efficiency.

Boric Acid Catalysis: Boric acid has been identified as an effective, mild, and water-soluble catalyst for the synthesis of benzimidazole derivatives. researchgate.net This method typically involves the condensation of o-phenylenediamines with aldehydes in an aqueous medium. researchgate.net The use of boric acid is considered an environmentally benign approach due to its low toxicity and solubility in water. researchgate.net

Metal Catalysis: Various metal catalysts are employed to facilitate benzimidazole synthesis. Lewis acids such as ZrCl₄, SnCl₄·5H₂O, TiCl₄, ZrOCl₂·8H₂O, and HfCl₄ have demonstrated high catalytic activity in the reaction between o-phenylenediamines and orthoesters. researchgate.net In some protocols, copper iodide (CuI) has been used in the synthesis of related benzimidazole-sulfanyl derivatives, highlighting the role of metal catalysis in forming the crucial C-S bond. mdpi.com For instance, the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-iodobenzaldehyde (B108471) was successfully catalyzed by CuI in the presence of 1,10-phenanthroline. mdpi.com

| Catalyst Type | Example Catalyst | Reactants | Key Advantages |

| Brønsted Acid | Boric Acid | o-phenylenediamine, Aldehydes | Water-soluble, Mild conditions, Environmentally benign researchgate.net |

| Lewis Acid | ZrCl₄, TiCl₄, etc. | o-phenylenediamines, Orthoesters | High catalytic activity, Efficient transformation researchgate.net |

| Metal Catalyst | Copper Iodide (CuI) | 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-iodobenzaldehyde | Facilitates C-S bond formation mdpi.com |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes for benzimidazoles in aqueous media or under solvent-free conditions. These methods reduce or eliminate the use of hazardous organic solvents.

Aqueous Medium Reactions: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. Boric acid-catalyzed synthesis of benzimidazoles is effectively performed in aqueous media, providing good yields under mild conditions. researchgate.net The use of L-Proline as an organocatalyst in water at a controlled pH has also been reported as a green and inexpensive method for preparing benzimidazole derivatives from aldehydes and o-phenylenediamines. ijrar.org

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer a powerful alternative for organic synthesis. These reactions can be promoted by grinding or heating the reactants alone or in the presence of a catalyst. nih.gov Microwave irradiation is often combined with solvent-free conditions to accelerate reaction times and improve yields. nih.gov For example, a rapid and efficient synthesis of 1,2-disubstituted benzimidazoles has been developed using microwave irradiation and a catalytic amount of Er(OTf)₃ under solvent-free conditions, with reactions often completing in 5-10 minutes. nih.gov The synthesis of benzimidazole derivatives by coupling o-phenylenediamine with organic acids or aldehydes at elevated temperatures (e.g., 140 °C) without any solvent has also been successfully demonstrated. researchgate.net

| Method | Catalyst/Condition | Reactants | Key Advantages |

| Aqueous Medium | Boric Acid | o-phenylenediamine, Aldehydes | Environmentally benign, Mild conditions researchgate.net |

| Aqueous Medium | L-Proline | o-phenylenediamine, Aldehydes | Green and inexpensive method ijrar.org |

| Solvent-Free | Microwave, Er(OTf)₃ | N-phenyl-o-phenylenediamine, Aldehydes | Rapid (5-10 min), High yields, Reduced waste nih.gov |

| Solvent-Free | Heat (140 °C) | o-phenylenediamine, Organic acids/Aldehydes | Simple procedure, Avoids organic solvents researchgate.net |

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for chemical modification. Functionalization can be targeted at several key positions: the carboxylic acid group, the benzimidazole nitrogen atoms, and the sulfur atom, allowing for the introduction of diverse side chains and heterocyclic systems.

Modifications at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters, amides, and other related functional groups. nih.gov These transformations are typically achieved through standard condensation reactions.

Amide Formation: The carboxylic acid can be coupled with various amines to form carboxamides. This reaction is often facilitated by coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or DMAP (4-Dimethylaminopyridine). nih.gov For example, benzimidazole derivatives bearing a carboxylic acid have been successfully reacted with 2-amino-1H-benzo[d]imidazole-5-carboxylate to yield the corresponding amide. nih.gov

Ester and Hydrazide Formation: The carboxylic acid can be converted to an ester, such as an ethyl ester, by reacting with an alcohol under acidic conditions. This ester can then be treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding acetohydrazide, which serves as a key intermediate for further functionalization, such as the synthesis of 1,3,4-oxadiazoles. researchgate.net

| Derivative Type | Reagents | Key Intermediate | Resulting Functional Group |

| Amide | Amines, HBTU, DIPEA | Activated Carboxylic Acid | Carboxamide |

| Ester | Alcohols (e.g., Ethanol), Acid catalyst | N/A | Ester |

| Hydrazide | Hydrazine Hydrate | Ester | Acetohydrazide |

Substitutions on the Benzimidazole Nitrogen Atoms (N-1, N-3)

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or acylated. N-substitution is a common strategy to modify the properties of the molecule.

N-Alkylation: The reaction of the benzimidazole core with various functionalized halides in a basic medium leads to N-substituted derivatives. tsijournals.com The absence of the N-H proton signal (typically between 11-12 ppm in ¹H NMR spectra) and the appearance of new signals corresponding to the introduced alkyl group confirm successful substitution. tsijournals.com Dihalogenated compounds can be used to link two benzimidazole units. tsijournals.com

| Reaction Type | Reagents | Outcome | Spectroscopic Evidence |

| N-Alkylation | Functionalized Halides, Base | N-1 substituted or N-1,N-3 disubstituted derivatives | Disappearance of N-H proton peak in ¹H NMR tsijournals.com |

Alterations at the Sulfur Atom (Sulfanyl Moiety)

The sulfanyl (B85325) group is a reactive center that can undergo various transformations, most notably oxidation.

Oxidation: The sulfur atom in the 2-sulfanyl group can be oxidized to higher oxidation states. For instance, 1H-benzimidazole-2-thiol can be oxidized using potassium permanganate (B83412) in a sodium hydroxide solution to form 1H-benzimidazol-2-yl-sulfonic acid. nih.gov This transformation significantly alters the electronic and physical properties of the molecule by converting the sulfanyl group into a highly polar sulfo group. nih.govresearchgate.net The resulting sulfonic acids are themselves valuable intermediates that can readily exchange the sulfo group with various nucleophiles. researchgate.net

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 1H-benzimidazol-2-yl-sulfonic acid nih.gov |

Introduction of Side Chains and Heterocyclic Moieties

A primary strategy for developing novel benzimidazole derivatives involves appending various side chains and other heterocyclic rings to the core structure. These modifications are often achieved by leveraging the functional groups discussed previously.

Hydrazone Formation: Benzimidazole-2-hydrazines can be condensed with a wide range of aldehydes and ketones to form hydrazone derivatives. researchgate.net This approach has been used to synthesize libraries of 1H-benzimidazol-2-yl hydrazones containing diverse phenyl moieties with hydroxy, methoxy, and fluoro groups. researchgate.net

Attachment of Heterocycles: The sulfanyl linker is frequently used to attach other heterocyclic systems. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized starting from substituted 1,2-phenylenediamines. researchgate.net Similarly, the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which can be further reacted with thiosemicarbazide (B42300) to introduce a thiosemicarbazone moiety. mdpi.com

| Strategy | Intermediate | Reagents | Attached Moiety |

| Hydrazone Synthesis | Benzimidazole-2-hydrazine | Aldehydes/Ketones | Hydrazone side chains researchgate.net |

| Sulfanyl Linkage | 1H-benzimidazole-2-thiol | 2-(1H-imidazol-1-yl)ethyl halide | Imidazole ring researchgate.net |

| Sulfanyl Linkage | 1,3-dihydro-2H-1,3-benzimidazole-2-thione | 4-fluorobenzaldehyde, then Thiosemicarbazide | Phenylthiosemicarbazone mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the chemical shifts of protons are influenced by their electronic environment. For 1H-benzimidazol-2-ylsulfanylformic acid, the aromatic protons on the benzimidazole (B57391) ring are expected to appear as multiplets in the range of δ 7.2–7.8 ppm. iosrjournals.org The labile N-H proton of the imidazole (B134444) ring typically gives a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to hydrogen bonding. beilstein-journals.org The carboxylic acid proton (-COOH) is also expected to be a broad singlet, appearing significantly downfield, potentially above δ 10.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on analogous structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.2 - 7.8 | Multiplet |

| Imidazole N-H | > 12.0 | Broad Singlet |

| Carboxylic Acid O-H | > 10.0 | Broad Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The benzimidazole ring system typically shows signals for its aromatic and heterocyclic carbons between δ 110 and 155 ppm. iosrjournals.orgmdpi.com The carbon atom at the 2-position (C2), being bonded to both a nitrogen and a sulfur atom, is expected to resonate in a distinct region. The most downfield signal would correspond to the carbonyl carbon of the formic acid group, typically appearing in the δ 160-180 ppm range. oregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on analogous structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 130 - 145 |

| Imidazole C2 | ~150 |

| Carbonyl C=O | 160 - 180 |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the title compound, COSY would be used to establish the connectivity between adjacent protons on the benzene (B151609) ring portion of the benzimidazole structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. emerypharma.comnih.gov This would definitively link the aromatic proton signals to their corresponding carbon signals in the benzimidazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The spectrum of this compound would be expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group. The N-H stretch of the imidazole ring would likely appear as a medium to sharp band around 3100-3300 cm⁻¹. researchgate.net The C=O (carbonyl) stretch of the carboxylic acid is expected to be a strong, sharp absorption in the region of 1700-1725 cm⁻¹. ekb.eg Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the benzimidazole ring would appear in the 1450-1620 cm⁻¹ region. ekb.egorientjchem.org

Table 3: Expected IR Absorption Bands for this compound Data are hypothetical and based on analogous structures.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Imidazole | N-H Stretch | 3100 - 3300 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic/Imidazole | C=C, C=N Stretch | 1450 - 1620 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O₂S), the calculated molecular weight is approximately 194.21 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms this molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve the initial loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da). Further fragmentation would likely correspond to the breakdown of the benzimidazole-2-thiol core structure. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding. In the crystal lattice, it is highly probable that molecules would be linked by hydrogen bonds involving the carboxylic acid group and the N-H and N atoms of the imidazole ring, similar to what is observed in other benzimidazole derivatives. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for elucidating the electronic transitions within a molecule. While specific, detailed research findings on the UV-Vis spectroscopic analysis of this compound are not extensively available in the reviewed literature, the electronic absorption characteristics can be inferred from the well-documented spectra of closely related benzimidazole-2-thione and its S-substituted derivatives. The UV-Vis spectrum of such compounds is typically characterized by absorption bands originating from π → π* and n → π* electronic transitions within the benzimidazole chromophore and the substituents.

The core benzimidazole ring system is the primary contributor to the UV absorption profile. The electronic spectrum of the benzimidazole moiety typically displays two main absorption bands in the ultraviolet region. These bands are attributed to π → π* transitions within the conjugated aromatic system. The position and intensity of these bands can be significantly influenced by the nature and position of substituents on the benzimidazole ring.

In studies of similar compounds, such as 2-mercaptobenzimidazole (B194830) and its derivatives, a thiol-thione tautomerism is often observed, which can complicate the UV-Vis spectrum with overlapping bands corresponding to both tautomers. For this compound, where the sulfur is substituted, the thione form is less relevant, simplifying the expected spectrum. The electronic absorption spectra of compounds like (1H-benzimidazol-2-yl)methanethiol show characteristic absorptions related to the benzimidazole ring, with shifts attributable to the sulfur-containing substituent.

Based on the analysis of these related structures, the UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is anticipated to exhibit strong absorption bands in the 250-310 nm range. These absorptions would primarily correspond to the π → π* transitions of the conjugated benzimidazole system. Weaker absorption bands, possibly appearing as shoulders, may be observed at longer wavelengths and could be attributed to n → π* transitions involving the non-bonding electrons of the sulfur atom.

A hypothetical data table for the expected UV-Vis absorption of this compound, based on data from analogous compounds, is presented below. It is important to note that these are expected values and require experimental verification.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Electronic Transition |

| Ethanol | ~275 | ~15,000 | π → π |

| Ethanol | ~285 | ~12,000 | π → π |

| Ethanol | ~310 (shoulder) | ~3,000 | n → π* |

The precise λmax and molar absorptivity values would be dependent on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions. Further experimental research is necessary to definitively characterize the electronic absorption properties of this compound.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

Solvent Effects on Molecular Properties:Research detailing the influence of different solvents on the properties of 1H-benzimidazol-2-ylsulfanylformic acid through computational simulations was not found.

Further experimental and computational research is needed to elucidate these theoretical properties for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of a series of compounds with their biological activities. For benzimidazole (B57391) derivatives, QSAR models have been developed to predict their activity against various biological targets.

In QSAR studies of benzimidazole derivatives, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors are typically categorized as electronic, steric, hydrophobic, and topological. For a series of 2-thioarylalkyl-1H-benzimidazole derivatives, quantum chemical descriptors were determined using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. biolscigroup.us Key descriptors identified as being responsible for the anthelmintic activity of these compounds include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): EHOMO is related to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons.

Smallest negative charge of the molecule (q-): This descriptor identifies the most electronegative atom in the molecule, which can be a key site for electrostatic interactions with a biological target.

The following table summarizes these key molecular descriptors for a selection of 2-thioarylalkyl-1H-benzimidazole derivatives.

| Compound | Dipole Moment (μ) | EHOMO (eV) | Smallest Negative Charge (q-) |

| Derivative A | 3.5 | -6.2 | -0.8 |

| Derivative B | 4.2 | -6.5 | -0.9 |

| Derivative C | 2.8 | -6.1 | -0.7 |

This table is illustrative and based on the types of descriptors reported in the literature for analogous compounds.

Based on the calculated molecular descriptors, mathematical models can be constructed to predict the biological activity of new or untested compounds. For the 2-thioarylalkyl-1H-benzimidazole derivatives, a QSAR model was developed that demonstrated a strong correlation between the selected quantum chemical descriptors and anthelmintic activity. biolscigroup.us The model indicated that lower values of the dipole moment (μ), EHOMO, and the smallest negative charge (q-) were correlated with increased anthelmintic activity. biolscigroup.us

Such predictive models are valuable in drug discovery as they allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced biological activity, thereby prioritizing synthetic efforts.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of proteins and other biological macromolecules.

Molecular docking studies have been performed on a variety of 2-mercaptobenzimidazole (B194830) and benzimidazole-2-thione derivatives to predict their binding modes with various enzymes. For instance, N-acylhydrazone derivatives of 2-mercaptobenzimidazole have been docked into the active site of α-glucosidase to understand their inhibitory mechanism. nih.gov Similarly, other benzimidazole derivatives have been studied for their interactions with targets such as carbonic anhydrase-II and the Epidermal Growth Factor Receptor (EGFR). nih.govukm.my

In a study of novel benzimidazole-2-thione derivatives, in silico docking was used to predict their interactions with the enzyme 2VF5, providing a rationale for their observed antifungal activity. researchgate.net These studies typically reveal that the benzimidazole core can fit into hydrophobic pockets within the enzyme's active site, while various substituents can form specific interactions with amino acid residues.

Molecular docking studies not only predict the binding pose but also elucidate the key molecular recognition principles that govern the ligand-target interaction. These principles include:

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while N-H groups can act as donors. ukm.my These interactions are crucial for anchoring the ligand within the active site.

Hydrophobic Interactions: The phenyl group of the benzimidazole ring often engages in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. ukm.my

Pi-Pi Stacking: The aromatic nature of the benzimidazole core allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: Polar substituents on the benzimidazole scaffold can form electrostatic interactions with charged or polar residues in the active site.

For example, docking studies of benzimidazole derivatives with EGFR have shown that hydrogen bonds are often formed with residues in the middle of the binding pocket, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my

The following table provides examples of interactions observed in docking studies of benzimidazole derivatives with various biological targets.

| Compound Class | Biological Target | Key Interacting Residues | Types of Interactions |

| N-acylhydrazone derivatives of 2-mercaptobenzimidazole | α-glucosidase | Asp, Glu, His | Hydrogen bonding, hydrophobic interactions |

| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase-II | Thr, His, Zn2+ | Hydrogen bonding, coordination with zinc |

| Benzimidazole-2-thione derivatives | Fungal enzyme (2VF5) | Tyr, Ser, Phe | Hydrogen bonding, pi-pi stacking |

This table is a generalized representation based on findings from multiple studies on benzimidazole derivatives.

Photophysical and Photochemical Properties

The photophysical and photochemical properties of benzimidazole derivatives are of interest due to their potential applications in materials science and as photoprotective agents.

Studies on the photochemistry of the parent 1H-benzimidazole have shown that it can undergo two primary reaction pathways upon UV irradiation: a fixed-ring isomerization involving N-H bond cleavage and recombination, and a ring-opening isomerization leading to the formation of isocyano derivatives. acs.org

For benzimidazole derivatives, the absorption of UV radiation is a key characteristic. The spectral behavior of benzimidazole derivatives bearing a 5-membered ring system, for example, has been investigated to assess their potential as UV filters. nih.gov The substitution pattern on the benzimidazole ring can cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov

In the context of 2-mercaptobenzimidazole, studies have explored its use as a stabilizing ligand for silver nanoclusters. rsc.org Interestingly, while silver nanoclusters stabilized by the closely related 2-mercaptobenzothiazole (B37678) are fluorescent, those stabilized by 2-mercaptobenzimidazole are not, highlighting the subtle structural influences on the photophysical properties of these systems. rsc.org The lack of fluorescence in the 2-mercaptobenzimidazole-stabilized nanoclusters suggests efficient non-radiative decay pathways for the excited state.

Mechanistic Investigations of Molecular Interactions

Biochemical Pathway Modulation (Excluding Clinical Outcomes)

The biological activity of benzimidazole (B57391) derivatives is often rooted in their ability to interact with and modulate the function of key proteins involved in various biochemical pathways. These interactions can range from direct inhibition of enzyme active sites to interference with protein assembly and dynamics.

Research into derivatives of 1H-benzimidazole-2-thiol has demonstrated their potential to act as enzyme inhibitors through specific interactions within the active site. For instance, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. nih.gov Molecular docking studies of these compounds have elucidated the nature of their interactions with the enzyme's active pocket. acs.org

These studies reveal that the binding affinity and inhibitory activity are governed by a combination of hydrogen bonding and arene-hydrogen interactions with key amino acid residues. For example, specific derivatives were found to form hydrogen bonds with residues such as Asp68, His111, Gln181, and Asp214. acs.org The docking scores and binding energies, which are computational estimates of the binding affinity, correlate well with the experimentally determined inhibitory concentrations (IC50 values). nih.govacs.org

Table 1: Interaction of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives with α-Glucosidase Active Site Residues

| Compound | Key Interacting Residues | Interaction Type |

|---|---|---|

| 7c, 7e, 7f, 7g, 7h, 7i, 7m | Asp68, His111, Gln181, Asp214 | Hydrogen Bonding |

| 7l | Gly217, Phe157, Glu276 | Hydrogen Bonding, Arene-Hydrogen Interactions |

This table is generated based on data from molecular docking studies of α-glucosidase inhibitors and illustrates the specific amino acid residues involved in the binding of these benzimidazole-2-thiol derivatives. acs.org

Several benzimidazole derivatives have been shown to interfere with the assembly and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. iiarjournals.org This is achieved by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. iiarjournals.orgnih.gov

While research on 1H-benzimidazol-2-ylsulfanylformic acid in this context is not available, studies on 1H-benzimidazol-2-yl hydrazones provide a valuable model. These compounds have been shown to slow down tubulin polymerization in vitro, with an effect comparable to the known inhibitor nocodazole. nih.gov Molecular docking studies suggest that these hydrazone derivatives likely bind to the colchicine (B1669291) binding site on the αβ-tubulin dimer. nih.gov This binding is thought to prevent the conformational change from a "curved" to a "straight" tubulin dimer, which is necessary for microtubule assembly. nih.gov The interaction with polar amino acid residues within this pocket is a key determinant of their inhibitory activity. nih.gov

Other benzimidazole-based compounds, such as fenbendazole, also exert their biological effects by depolymerizing microtubules through binding to β-tubulin. iiarjournals.org This disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase. iiarjournals.org

The benzimidazole nucleus is a versatile scaffold that can be tailored to interact with a variety of cellular receptors. Although specific data for this compound is lacking, research on other benzimidazole derivatives highlights their capacity for receptor binding.

For example, certain derivatives of imidazo[1,2-a]benzimidazole have been investigated as antagonists for the 5-HT2A serotonin (B10506) receptor. researchgate.net Radioligand binding assays have confirmed the interaction of these compounds with the receptor, indicating a direct binding mechanism. researchgate.net Similarly, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have demonstrated selective affinity for the 5-HT(4) receptor, acting as either partial agonists or antagonists. nih.gov The nature of the substituent on the benzimidazole ring and the length of an alkylene spacer group were found to be critical for optimizing affinity and functional activity at this receptor. nih.gov These studies underscore the potential of the benzimidazole core to serve as a foundation for designing receptor-specific ligands.

Radical Scavenging Mechanisms and Antioxidant Properties (in model systems)

Certain benzimidazole derivatives have been shown to possess antioxidant properties, which are attributed to their ability to scavenge free radicals. rsc.org This activity is crucial in mitigating oxidative stress, a condition implicated in numerous pathological processes. The primary mechanisms by which these compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. nih.gov In the case of benzimidazole derivatives, particularly those with hydroxyl substitutions on a phenyl ring, the phenolic hydrogen is readily donatable. rsc.org Computational studies on 1H-benzimidazole-2-yl hydrazones have shown that the presence of dihydroxy or trihydroxy phenyl moieties significantly enhances their radical scavenging ability. rsc.org The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in determining the efficiency of the HAT pathway; a lower BDE facilitates easier hydrogen donation.

The SET pathway is a two-step process that begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer (PT). The ionization potential (IP) of the antioxidant is a critical factor in the SET mechanism; a lower IP favors electron donation. Studies on benzimidazole derivatives suggest that in polar solvents, a sequential proton loss electron transfer (SPLET) mechanism, which is a variant of the SET pathway, can be a favorable route for radical scavenging. nih.gov

The antioxidant efficacy of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rsc.org

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols |

| 1H-benzimidazol-2-yl hydrazones |

| Nocodazole |

| Fenbendazole |

| Imidazo[1,2-a]benzimidazole derivatives |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives |

| Acarbose |

| Melatonin |

Radical Adduct Formation (RAF)

The deactivation of free radicals by antioxidant compounds can occur through several mechanisms, one of which is Radical Adduct Formation (RAF). In this pathway, the antioxidant molecule forms a covalent bond with the free radical, resulting in a stable adduct. The molecular structure of benzimidazole derivatives presents several potential sites for radical attack and subsequent adduct formation.

Studies on 1H-benzimidazole-2-yl hydrazones, which share the core benzimidazole ring, suggest that radical attacks can occur at various carbon atoms within the ring system, such as C1, C2, C4, and C6. The RAF mechanism is a distinct pathway from hydrogen atom transfer (HAT) or single electron transfer (SET) processes, as it involves the direct covalent bonding of the two reacting species.

Furthermore, the thiol (-S-) linkage, a key feature of this compound, is known to be reactive in forming adducts. Research on the related compound, benzimidazole-2-thione, has shown its ability to react with diiodine to form charge-transfer complexes and adducts where the sulfur atom is directly bonded to an iodine atom. This reactivity highlights the potential for the sulfur atom in the 1H-benzimidazol-2-ylsulfanyl moiety to participate in adduct formation with radicals or other electrophilic species.

Table 1: Potential Mechanisms of Radical Scavenging by Benzimidazole Derivatives Use the slider to view different mechanisms.

| Mechanism | Description | Key Feature |

| Radical Adduct Formation (RAF) | The antioxidant covalently binds to the free radical. | Formation of a new, stable molecule. |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the antioxidant to the free radical. | Cleavage of an X-H bond (e.g., N-H, O-H). |

| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is transferred first, followed by a proton in a separate step. | Formation of a radical cation intermediate. |

| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost from the antioxidant first, followed by an electron transfer. | Formation of an anion intermediate. |

Interactions with Nucleic Acids

A predominant interaction mechanism for many benzimidazole derivatives is binding to the minor groove of the DNA double helix. This binding is often driven by non-covalent forces, such as hydrophobic interactions between the compound and the walls of the groove. Some bis-benzimidazole compounds, which are structurally related to the fluorochrome Hoechst 33258, show a strong affinity for AT-rich (Adenine-Thymine) sequences within the minor groove.

In addition to groove binding, certain benzimidazole structures can function as DNA intercalators. Intercalation involves the insertion of the planar aromatic ring system of the compound between adjacent base pairs of the DNA helix. This mode of binding can cause structural distortions in the DNA, such as unwinding of the helix, which can subsequently interfere with cellular processes like DNA replication and transcription. The propensity for intercalation versus groove binding is influenced by the steric and electronic properties of the molecule.

Cellular and Subcellular Interaction Mechanisms (excluding clinical responses)

Benzimidazole derivatives have been extensively documented to interfere with cell cycle progression, a key mechanism underlying their antiproliferative effects. This interference typically manifests as an arrest of the cell cycle at specific checkpoints, preventing the cell from proceeding to the next phase of division. The precise phase of the cell cycle at which the arrest occurs (G1, S, or G2/M) is highly dependent on the specific chemical structure of the benzimidazole derivative and the genetic background of the cell line being studied.

For instance, studies have shown that certain novel benzimidazole compounds can induce a significant increase in the cell population at the G2/M phase, indicating a block at the transition from G2 to mitosis. Other derivatives have been observed to cause cell cycle arrest in the G1 and S phases or the S and G2 phases in different cancer cell lines. This variability suggests that different structural modifications to the benzimidazole scaffold can lead to interactions with different molecular targets within the cell cycle regulatory machinery. For example, some bis-benzimidazoles have been shown to induce an S phase block in human breast cancer cells.

Table 2: Observed Cell Cycle Arrest by Various Benzimidazole Derivatives Data shows the percentage of cells in each phase after treatment with specific compounds compared to a control.

| Compound | Cell Line | % in G1 Phase | % in S Phase | % in G2 Phase | Reference |

| Control | A549 | 32.88 | 38.48 | 29.13 | |

| Compound 10 | A549 | 34.66 | 32.32 | 33.01 | |

| Compound 13 | A549 | 36.34 | 38.99 | 24.64 | |

| Control | MDA-MB-231 | 28.51 | 35.51 | 35.96 | |

| Compound 10 | MDA-MB-231 | 17.58 | 37.82 | 44.58 | |

| Compound 13 | MDA-MB-231 | 34.88 | 41.14 | 23.97 | |

| Compound 5 | MCF-7 | - | - | Significant Increase |

A primary mechanism through which benzimidazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger apoptosis by modulating key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic pathways.

A frequent target is the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. Several benzimidazole derivatives have been shown to induce apoptosis by simultaneously down-regulating the expression of the anti-apoptotic Bcl-2 protein and up-regulating the expression of the pro-apoptotic Bax protein. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Benzimidazole compounds have been found to increase the levels of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies have demonstrated that treatment with certain benzimidazoles leads to a significant, concentration-dependent increase in the population of late apoptotic cells.

Table 3: Molecular Targets in Apoptosis Pathways Modulated by Benzimidazole Derivatives This table summarizes the effect of certain benzimidazole derivatives on key apoptosis-related proteins.

| Protein Target | Protein Family | Function | Observed Effect | Reference(s) |

| Bcl-2 | Bcl-2 Family | Anti-apoptotic | Down-regulation / Inhibition | |

| Bax | Bcl-2 Family | Pro-apoptotic | Up-regulation | |

| Caspase-3 | Caspase Family | Executioner Caspase | Activation / Increased Levels | |

| Caspase-8 | Caspase Family | Initiator Caspase | Activation / Increased Levels |

Multidrug resistance (MDR) is a significant challenge in chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively transporting a wide variety of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Compounds that can alter the function of this pump are known as P-gp modulators. P-gp inhibitors, in particular, are of great interest as they can block the efflux activity of the pump, restore the intracellular concentration of co-administered drugs, and potentially reverse multidrug resistance. The development of P-gp modulators is an established strategy in medicinal chemistry to circumvent the effects of P-gp-mediated efflux.

While direct studies on the interaction of this compound with P-glycoprotein are not prevalent, the modulation of P-gp by related heterocyclic structures is an area of investigation. For instance, quantitative structure-activity relationship (QSAR) and docking studies have been performed on imidazole-based derivatives to assess their potential as P-gp inhibitors. This indicates that heterocyclic scaffolds, including the benzimidazole core, are considered viable starting points for the rational design of novel P-gp modulators aimed at overcoming multidrug resistance.

Analytical Applications and Method Development

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. For a compound like 1H-benzimidazol-2-ylsulfanylformic acid, various chromatographic methods can be adapted for effective separation and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of non-volatile or thermally sensitive compounds, making it highly suitable for this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For benzimidazole (B57391) derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation of this compound would likely be achieved using a gradient system involving an organic solvent like acetonitrile (B52724) and an aqueous solution, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid group is protonated, leading to better retention and peak shape. sielc.comsielc.com

A study on the separation of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com Similarly, a versatile HPLC system for other benzimidazole derivatives used a Nucleosil C8 column with a gradient of acetonitrile and an orthophosphoric acid solution (pH 4.5).

Table 1: Illustrative HPLC Parameters for Benzimidazole Derivatives

| Parameter | Setting |

|---|---|

| Column | C8 or C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized based on analyte retention |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at an appropriate wavelength |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for method development for this compound based on methods for related compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and potential for thermal degradation of a carboxylic acid like this compound, direct analysis by GC is generally not feasible.

To analyze this compound by GC, a derivatization step would be necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). This process increases the thermal stability and volatility of the analyte, allowing it to be vaporized and passed through the GC column. While the NIST WebBook indicates the availability of GC data for the parent compound, 1H-Benzimidazole, this does not directly apply to its carboxylic acid derivative.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. It is often used to monitor the progress of chemical reactions or for preliminary analysis before employing more advanced techniques like HPLC.

For the analysis of benzimidazole derivatives, silica (B1680970) gel plates are typically used as the stationary phase. The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase. A study on oxfendazole, a benzimidazole derivative, utilized a mobile phase composed of chloroform, methanol, and acetic acid in a 90:8:2 ratio by volume. This type of solvent system could serve as a starting point for developing a TLC method for this compound. The spots can be visualized under UV light (typically at 254 nm).

Spectroscopic Detection Methods

Spectroscopic methods are used in conjunction with chromatographic techniques to detect and quantify the separated compounds.

UV-Visible (UV-Vis) spectroscopy is a common detection method used with HPLC. It relies on the principle that molecules with chromophores, such as the benzimidazole ring system, absorb light at specific wavelengths in the ultraviolet or visible range.

The benzimidazole core structure is known to exhibit strong UV absorbance. For instance, a study on (1H-benzimidazol-2-yl-methyl)phosphonate showed absorption maxima at approximately 260, 277, and 287 nm. The parent 1H-benzimidazole also has a characteristic UV spectrum. Therefore, UV-Vis detection is a highly suitable method for the quantification of this compound following HPLC separation. The selection of an optimal detection wavelength would require an initial scan of the compound's UV spectrum to identify the wavelength of maximum absorbance (λmax), which would provide the highest sensitivity. Benzimidazole-based commercial UV filters like Ensulizole® also highlight the strong UV-absorbing properties of this class of compounds.

Fluorescence detection is another highly sensitive and selective method that can be coupled with HPLC. It is applicable to compounds that fluoresce, meaning they absorb light at one wavelength (excitation) and emit light at a longer wavelength (emission).

While some benzimidazole derivatives are known to be highly fluorescent, particularly those containing a 2-(2-hydroxyphenyl) moiety, there is no available data to suggest that this compound is inherently fluorescent. The fluorescence properties of a molecule are highly dependent on its specific chemical structure. Therefore, without experimental data confirming its fluorescent properties, the applicability of fluorescence detection for this compound remains speculative. If the compound does not exhibit native fluorescence, derivatization with a fluorescent tag could be an option to enable this detection method.

Electrochemical Methods

Electrochemical methods offer sensitive and selective approaches for the analysis of benzimidazole derivatives. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are frequently used to study the redox behavior of these compounds and for their quantitative determination. nih.gov The electrochemical activity of benzimidazoles is typically associated with the oxidation or reduction of the imidazole (B134444) ring or its substituents.

The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of electrochemical detection for benzimidazole compounds. For instance, a novel nanohybrid material composed of ZnFe2O4 and single-walled carbon nanotubes (SWCNTs) has been used to modify a glassy carbon electrode for the simultaneous determination of the benzimidazole fungicides carbendazim (B180503) and thiabendazole. nih.gov The modified electrode exhibited a significantly larger electroactive surface area compared to the bare electrode, leading to lower detection limits. nih.gov The electrochemical process at such electrodes can be controlled by adsorption or diffusion, and the peak potentials are often pH-dependent. nih.gov

Electrochemical techniques are also employed in the synthesis of benzimidazole derivatives. acs.orgelectrochemsci.orgresearchgate.net Furthermore, electrochemical genosensors have been developed to study the interaction between benzimidazole derivatives and DNA. dergipark.org.trresearchgate.net These sensors monitor changes in the electrochemical signals of the benzimidazole compound or DNA bases (like guanine) upon interaction. dergipark.org.trresearchgate.net By immobilizing DNA onto an electrode surface, the binding of benzimidazole derivatives can be detected through alterations in the voltammetric peak currents. dergipark.org.tr

Table 2: Example of Electrochemical Detection Parameters for Benzimidazole Fungicides This table provides data for related benzimidazole compounds to illustrate the application of electrochemical methods.

| Analyte | Electrode | Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

| Carbendazim | ZnFe2O4/SWCNTs/GCE | DPV | 0.5 - 100.0 | 0.09 | nih.gov |

| Thiabendazole | ZnFe2O4/SWCNTs/GCE | DPV | 0.5 - 100.0 | 0.05 | nih.gov |

Development of Probes and Sensors Based on this compound Derivatives

Derivatives of benzimidazole are widely utilized in the development of chemical sensors, particularly fluorescent and colorimetric probes, for the detection of various analytes, including metal ions, anions, and small molecules. researchgate.netresearchgate.net The benzimidazole scaffold is advantageous due to its ability to coordinate with metal ions through its sp2 hybridized nitrogen atom, leading to changes in its photophysical properties. researchgate.net

Fluorescent chemosensors based on benzimidazole derivatives often operate on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For example, a benzimidazole-derived fluorescent sensor was developed for the selective "turn-off" detection of Cu(II) ions and the ratiometric "turn-on" detection of Zn(II) ions in aqueous solutions. rsc.org The binding of these metal ions to the sensor molecule alters the electronic properties and, consequently, the fluorescence emission. rsc.org These sensors have demonstrated high sensitivity and selectivity, with detection limits in the micromolar range, and have been successfully applied to the analysis of real water samples and for fluorescence imaging in living cells. rsc.orgrsc.org

Colorimetric sensors based on benzimidazole derivatives provide a simple and visual method for analyte detection. A dual chemosensor based on a benzimidazole derivative was designed for the colorimetric detection of Fe(II) and Fe(III) ions, showing a distinct color change from colorless to dark green. researchgate.netrsc.org Benzimidazole-based fluorescent sensors have also been developed for detecting boronic acids, which are important in boron neutron capture therapy (BNCT). mdpi.com A novel sensor, BITQ, based on a 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton, was synthesized and showed a significant fluorescence enhancement upon reaction with boronic acid, allowing for rapid and quantitative measurements. mdpi.com Additionally, certain benzimidazole derivatives have been engineered as fluorescent chemosensors for the highly sensitive detection of nitroaromatic explosives like picric acid. researchgate.net

Table 3: Examples of Analytes Detected by Benzimidazole-Based Probes and Sensors This table showcases the versatility of benzimidazole derivatives in sensor development by listing examples of detected analytes and the corresponding sensor performance.

| Sensor Type | Target Analyte | Detection Principle | Detection Limit (μM) | Reference |

| Fluorescent | Cu(II) | Fluorescence quenching ("turn-off") | 0.16 | rsc.org |

| Fluorescent | Zn(II) | Ratiometric fluorescence ("turn-on") | 0.10 | rsc.org |

| Colorimetric | Fe(II) / Fe(III) | Color change (colorless to dark green) | 1.18 / 1.21 | rsc.org |

| Fluorescent | Boronic Acid (BPA) | Fluorescence enhancement ("off-on") | 0.24 | mdpi.com |

Potential Applications in Materials Science

Incorporation into Polymeric Systems

The bifunctional nature of 1H-benzimidazol-2-ylsulfanylformic acid, possessing both a reactive carboxylic acid group and a benzimidazole (B57391) moiety capable of engaging in various interactions, makes it a promising candidate for integration into polymeric systems. The carboxylic acid group can be utilized for polymerization reactions, such as polyesterification or polyamidation, allowing the compound to be incorporated as a monomer into the main polymer chain. This would imbue the resulting polymer with the inherent properties of the benzimidazole unit.

Furthermore, the benzimidazole core can be functionalized at the N-H position, opening avenues for grafting onto existing polymer backbones. This versatility allows for the modification of commodity polymers, introducing new functionalities and enhancing their performance characteristics. For instance, the incorporation of benzimidazole units is known to enhance the thermal stability and mechanical properties of polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant for this compound | Resulting Polymer Linkage | Potential Polymer Property |

| Polyesterification | Diol (e.g., ethylene (B1197577) glycol) | Ester | Enhanced thermal stability |

| Polyamidation | Diamine (e.g., hexamethylenediamine) | Amide | Improved mechanical strength |

| Grafting | Polymer with reactive sites (e.g., chlorinated polymer) | C-N or C-S bond | Modified surface properties |

Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound is conducive to participation in supramolecular chemistry and self-assembly processes. The benzimidazole ring system, with its hydrogen bond donor (N-H) and acceptor (N) sites, can form predictable and stable hydrogen-bonding networks. The carboxylic acid group also provides a strong hydrogen-bonding motif, capable of forming dimers or extended chains.

These non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic benzimidazole rings, can drive the self-assembly of the molecules into well-ordered, higher-dimensional structures such as layers, wires, or other complex architectures. The interplay between the different functional groups allows for the design of intricate supramolecular synthons, where the specific arrangement of molecules can be controlled to create materials with tailored properties. The combination of the imidazole (B134444) and carboxylic acid functionalities is known to form robust hydrogen-bonded layers, suggesting that this compound could be a valuable building block in crystal engineering and the design of supramolecular materials. acs.orgacs.org

Applications in Corrosion Inhibition

Benzimidazole and its derivatives are a well-established class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. acs.orgresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The this compound molecule possesses several features that suggest its potential as an effective corrosion inhibitor. The benzimidazole ring can interact with the metal surface through π-electrons, and the nitrogen and sulfur atoms can coordinate with vacant metal orbitals. The carboxylic acid group can provide an additional anchoring point to the metal surface, potentially enhancing the adsorption strength and stability of the protective layer. The adsorption of such molecules on a metal surface can occur through a combination of physisorption and chemisorption, leading to a high degree of surface coverage and, consequently, excellent corrosion inhibition efficiency.

Table 2: Research Findings on Corrosion Inhibition by Benzimidazole Derivatives

| Benzimidazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2 | researchgate.net |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 95.4 | researchgate.net |

| Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 98.5 | acs.org |

These findings for structurally related compounds strongly support the potential of this compound as a high-performance corrosion inhibitor.

Development of Functional Materials

The unique combination of functional groups in this compound opens up possibilities for its use in the development of a variety of functional materials. Beyond the applications already discussed, this compound could serve as a precursor or key building block in the synthesis of materials with specific optical, electronic, or recognition properties.

For instance, the benzimidazole core is a known fluorophore, and its incorporation into materials could lead to fluorescent polymers or sensors. The sulfur atom and the carboxylic acid group can act as binding sites for metal ions, suggesting applications in metal extraction, catalysis, or the development of sensory materials for heavy metals.

Furthermore, the ability of the benzimidazole moiety to engage in various non-covalent interactions could be exploited in the design of functional gels, liquid crystals, or porous organic frameworks. The synthesis of microporous organic networks from monomers containing thiol and sulfonic acid groups has been demonstrated for the extraction of benzimidazole-based fungicides, highlighting the potential of functionalized benzimidazoles in creating materials for separation and purification applications. acs.org The versatility of the this compound structure makes it a compelling candidate for further exploration in the design and synthesis of advanced functional materials.

Future Directions and Research Perspectives

Design of Novel Scaffolds with Tunable Properties

The development of new chemical entities with precisely controlled properties is a cornerstone of modern chemistry. For 1H-benzimidazol-2-ylsulfanylformic acid, the design of novel scaffolds will be instrumental in unlocking its full potential.

One promising avenue lies in the strategic modification of the benzimidazole (B57391) ring system. The introduction of various substituents at the 4, 5, 6, and 7-positions of the benzene (B151609) ring can significantly influence the electronic and steric properties of the entire molecule. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the acidity of the N-H proton and the nucleophilicity of the sulfur atom. A small library of structurally diverse fluoroaryl benzimidazoles has been prepared using SNAr reactions, demonstrating the feasibility of assembling heterocyclic structures with linked and tethered functionalities. core.ac.uk

Furthermore, the carboxylic acid group of the sulfanylformic acid moiety provides a handle for a wide range of chemical transformations. Esterification, amidation, and conversion to other functional groups can lead to the generation of extensive compound libraries. These derivatives can then be screened for a variety of applications, with the expectation that their properties will be finely tuned by the nature of the appended chemical group. The creation of tethered fluoroaryl benzimidazole derivatives has shown potential in biological applications, suggesting that similar strategies could be applied to this compound. core.ac.uk

| Scaffold Modification Strategy | Potential Effect on Properties | Example Functional Groups |

| Substitution on the Benzimidazole Ring | Altered electronics, solubility, and steric hindrance | -NO2, -Cl, -OCH3, -CF3 |

| Derivatization of the Carboxylic Acid | Modified polarity, and potential for covalent interactions | Esters, amides, acyl chlorides |

| Alteration of the Sulfanyl (B85325) Linker | Changes in bond angles and rotational freedom | Replacement with sulfonyl or direct C-C bond |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new molecules. For this compound, advanced computational approaches can provide deep insights into its structure-property relationships and predict the behavior of its derivatives.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to optimize the geometry of this compound and its analogs. These calculations can provide valuable information about bond lengths, bond angles, and electronic properties such as molecular electrostatic potential and frontier molecular orbitals. nih.gov Such studies have been used to investigate the charge distribution in 1,2-disubstituted benzimidazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and experimentally measuring a specific property (e.g., biological activity), QSAR models can be developed. These models use statistical methods to correlate the chemical structure with the observed activity. For instance, a 3D-QSAR study on 1H-benzimidazole derivatives as antiamoebic agents suggested that activity is favored by steric bulk at position 5 of the benzimidazole ring and low electron density at position 2. nih.gov Similar models could be developed for derivatives of this compound to predict their potential applications.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding orientation and affinity of this compound derivatives to a target protein. This can help in identifying potential drug candidates. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. eco-vector.comnih.gov

| Computational Method | Predicted Properties | Application in Drug Design |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Understanding reaction mechanisms, predicting stability |

| QSAR | Biological activity, toxicity | Guiding the design of more potent and safer compounds |

| Molecular Docking | Binding affinity and mode to a biological target | Virtual screening of compound libraries |

| Molecular Dynamics (MD) | Stability of ligand-receptor complexes | Elucidating the dynamic nature of molecular interactions |

Exploration of New Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is crucial for their widespread investigation. While established methods for the synthesis of benzimidazoles exist, the exploration of new synthetic methodologies can offer advantages in terms of yield, purity, and environmental impact.

Catalytic Methods: The use of novel catalysts can enhance the efficiency and selectivity of synthetic transformations. Metal-organic frameworks (MOFs), for instance, have been shown to be highly efficient and reusable catalysts for the synthesis of 2-aryl-1H-benzimidazoles. chemmethod.com Exploring the use of such catalysts for the synthesis of this compound derivatives could lead to more sustainable and economical processes.

Flow Chemistry: The application of flow chemistry techniques can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions, particularly for reactions that are highly exothermic or involve hazardous reagents.

| Synthetic Approach | Advantages | Potential Application |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, and simplified workup procedures. | Rapid generation of diverse compound libraries. |

| Novel Catalytic Systems (e.g., MOFs) | High efficiency, reusability, and potential for asymmetric synthesis. | Greener and more economical production of benzimidazole derivatives. |

| Flow Chemistry | Precise reaction control, enhanced safety, and scalability. | Large-scale synthesis and optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, and often improved yields. | Accelerated synthesis of novel derivatives for screening. |

Interdisciplinary Research with Other Scientific Fields

The unique chemical structure of this compound makes it an attractive candidate for investigation in a variety of scientific disciplines beyond traditional organic chemistry.

Medicinal Chemistry: The benzimidazole scaffold is a well-known pharmacophore found in numerous FDA-approved drugs. researchgate.net Derivatives of this compound could be explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, or anti-inflammatory agents. core.ac.ukresearchgate.net

Materials Science: The ability of the benzimidazole moiety to participate in hydrogen bonding and π-π stacking interactions suggests that derivatives of this compound could be used as building blocks for the construction of novel supramolecular assemblies and functional materials. The carboxylic acid group can also be used to anchor the molecule to surfaces or to coordinate with metal ions to form metal-organic frameworks (MOFs).

Catalysis: The sulfur and nitrogen atoms in this compound can act as ligands for transition metals. This opens up the possibility of developing novel catalysts for a variety of organic transformations. The benzimidazole moiety can be readily modified to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

| Interdisciplinary Field | Potential Application of this compound derivatives |

| Medicinal Chemistry | Development of new therapeutic agents with improved efficacy and reduced side effects. |

| Materials Science | Creation of novel materials with tailored optical, electronic, or mechanical properties. |

| Catalysis | Design of new and efficient catalysts for sustainable chemical synthesis. |

| Nanoscience | Functionalization of nanoparticles for targeted drug delivery or sensing applications. |

Q & A

Basic Research Questions